molecular formula C23H23N3O B2704261 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea CAS No. 2034313-25-0

1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea

Cat. No. B2704261
CAS RN: 2034313-25-0
M. Wt: 357.457
InChI Key: WTVDDTVADJCVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, which is a type of enzyme that plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

Research by Corbin et al. (2001) on heterocyclic ureas highlights the significance of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea-like compounds in studying conformational behaviors and their potential in forming multiply hydrogen-bonded complexes. These studies provide insights into the mechanisms of complexation and unfolding in solution, offering valuable information for the design of self-assembling molecular systems (Corbin et al., 2001).

Anticancer Potential

The exploration of urea derivatives, such as 1-Aryl-3-(2-chloroethyl) ureas by Gaudreault et al. (1988), underscores the utility of structurally related compounds in the development of potential anticancer agents. Their cytotoxicity evaluations provide a foundational understanding that could guide further modifications and optimizations of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea for therapeutic purposes (Gaudreault et al., 1988).

Enzyme Inhibition

Investigations into the antiacetylcholinesterase activity of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, as discussed by Vidaluc et al. (1995), provide an interesting perspective on the potential of urea derivatives in enzyme inhibition. These findings suggest avenues for the application of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea in the design of new inhibitors targeting neurological pathways (Vidaluc et al., 1995).

Antifilarial Activity

The synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas and their antifilarial activity, as presented by Ram et al. (1984), highlight the potential of urea derivatives in combating parasitic infections. This research opens up possibilities for the development of new antifilarial drugs using 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea as a key precursor (Ram et al., 1984).

Green Chemistry Applications

The study on solvent-free synthesis of substituted ureas from CO2 and amines, facilitated by a functional ionic liquid as a catalyst by Jiang et al. (2008), underscores the environmental benefits of employing urea derivatives in green chemistry processes. This research demonstrates the versatility of urea compounds in synthesizing valuable products while minimizing environmental impact (Jiang et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, Methylurea, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-benzhydryl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c27-23(25-15-17-13-21(16-24-14-17)18-11-12-18)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,16,18,22H,11-12,15H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVDDTVADJCVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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